2-Bromo-6-hydrazinylbenzonitrile

Heterocyclic Synthesis Palladium Catalysis Drug Discovery Intermediates

2-Bromo-6-hydrazinylbenzonitrile (CAS 1260982-77-1) is a benzonitrile derivative distinguished by the concurrent presence of a bromine atom at the 2-position and a hydrazinyl (–NHNH₂) group at the 6-position on the aromatic ring. This substitution pattern imparts a bifunctional reactivity profile: the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the hydrazinyl moiety acts as a versatile nucleophile for condensation and heterocyclization reactions.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1260982-77-1
Cat. No. B595926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-hydrazinylbenzonitrile
CAS1260982-77-1
Synonyms2-broMo-6-hydrazinylbenzonitrile
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C#N)NN
InChIInChI=1S/C7H6BrN3/c8-6-2-1-3-7(11-10)5(6)4-9/h1-3,11H,10H2
InChIKeyXLGREABJOLPKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-hydrazinylbenzonitrile (CAS 1260982-77-1): A Bifunctional Arylhydrazine Intermediate for Medicinal Chemistry and Heterocycle Synthesis


2-Bromo-6-hydrazinylbenzonitrile (CAS 1260982-77-1) is a benzonitrile derivative distinguished by the concurrent presence of a bromine atom at the 2-position and a hydrazinyl (–NHNH₂) group at the 6-position on the aromatic ring [1]. This substitution pattern imparts a bifunctional reactivity profile: the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the hydrazinyl moiety acts as a versatile nucleophile for condensation and heterocyclization reactions . The compound is classified as a 'hydrazine organic derivative' under HS code 2928000090 and is primarily supplied as a research intermediate by a limited number of global vendors .

Why 2-Bromo-6-hydrazinylbenzonitrile Cannot Be Simply Replaced by Its Positional Isomers or Non-Brominated Analogs


The specific 2-bromo-6-hydrazinyl regiochemistry on the benzonitrile scaffold is a critical determinant of synthetic utility in medicinal chemistry [1]. Positional isomers such as 2-bromo-4-hydrazinylbenzonitrile (CAS 263845-82-5) and 2-bromo-3-hydrazinylbenzonitrile (CAS 1256590-08-5) alter the spatial relationship between the nucleophilic hydrazinyl group and the electrophilic bromine atom, which directly impacts the regiochemical outcome of cyclization reactions leading to indazoles, triazoles, and other pharmacologically relevant heterocycles [2]. Furthermore, non-brominated analogs like 2-hydrazinylbenzonitrile (CAS 63589-18-4) lack the critical aryl halide functionality required for downstream diversification via palladium-catalyzed cross-coupling, a key step in many modern drug discovery workflows. This dual-functionality—achieved through precise substitution geometry—means that generic substitution based merely on molecular formula or functional group similarity can lead to synthetic failure or the generation of unintended regioisomeric products.

2-Bromo-6-hydrazinylbenzonitrile: Quantifiable Differentiation Evidence Versus Closest Analogs


Regiochemical Differentiation: Ortho-Bromo Substituent Enables Pd-Catalyzed Domino Indazole Synthesis

A seminal methodology study demonstrated that 2-halobenzonitriles react regioselectively with monosubstituted hydrazines under palladium catalysis to produce 3-amino-2H-indazoles, a pharmacologically important scaffold [1]. In this domino reaction, the 2-halo substituent (bromo, in this case) is critical for the initial oxidative addition step with Pd(0). Of the positional isomers, only the ortho-halo benzonitrile can participate in this specific cyclization; meta- and para-substituted analogs (e.g., 2-bromo-4-hydrazinylbenzonitrile) cannot form the requisite palladacycle intermediate. This renders 2-bromo-6-hydrazinylbenzonitrile uniquely suited as a precursor for 3-aminoindazole libraries compared to its 4- or 5-substituted positional isomers.

Heterocyclic Synthesis Palladium Catalysis Drug Discovery Intermediates

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area

Computationally derived physicochemical properties from PubChem provide a basis for differentiating 2-bromo-6-hydrazinylbenzonitrile from its non-brominated parent and positional isomers. The presence of bromine significantly increases lipophilicity (XLogP3 = 2.1) compared to the non-brominated 2-hydrazinylbenzonitrile, while the cyano group contributes to a moderate topological polar surface area (TPSA = 61.8 Ų) [1]. These values position the compound within favorable drug-like chemical space according to Lipinski's and Veber's rules, whereas the non-brominated analog 2-hydrazinylbenzonitrile (MW 133.15, TPSA 61.8 Ų) may be less suitable for lead optimization programs requiring balanced lipophilicity for cell permeability [2].

Drug-likeness Prediction ADME Profiling Medicinal Chemistry

Crystal Engineering Potential: Hydrogen-Bonding Capacity Versus Pyridine Analog

The crystal structure of the closely related analog 2-bromo-6-hydrazinylpyridine has been solved, revealing a robust supramolecular network mediated by N–H···N hydrogen bonds from the hydrazinyl group, Br···Br halogen bonds, and π–π stacking interactions between the aromatic rings [1]. The benzonitrile analog 2-bromo-6-hydrazinylbenzonitrile, with its additional cyano group, is predicted to exhibit an even richer hydrogen-bonding landscape due to the C≡N group acting as an additional hydrogen bond acceptor. This contrasts with 2-bromo-6-hydrazinylpyridine, where the ring nitrogen competes for hydrogen bonding in a different geometry. The benzonitrile scaffold thus offers distinct crystal packing motifs potentially relevant to co-crystallization studies and solid-form screening in pharmaceutical development.

Solid-State Chemistry Crystal Engineering Halogen Bonding

Validated Application Scenarios for 2-Bromo-6-hydrazinylbenzonitrile Based on Available Evidence


Synthesis of 3-Amino-2H-Indazole Libraries via Pd-Catalyzed Domino Cyclization

Medicinal chemistry teams engaged in kinase inhibitor or anti-inflammatory drug discovery can employ 2-bromo-6-hydrazinylbenzonitrile as a key substrate in the Pd-catalyzed domino reaction with monosubstituted hydrazines to access 3-amino-2H-indazoles. This scaffold is a recognized pharmacophore in numerous clinical candidates. The ortho-bromo configuration is a strict mechanistic requirement for this transformation, making this compound uniquely suitable compared to its meta- or para-substituted positional isomers [1].

Diversification via Sequential Cross-Coupling and Hydrazone Formation

The bifunctional nature of 2-bromo-6-hydrazinylbenzonitrile enables a two-step diversification strategy: (1) Suzuki-Miyaura cross-coupling at the C2 bromine position to introduce aryl or heteroaryl groups, followed by (2) condensation of the C6 hydrazinyl group with aldehydes or ketones to form hydrazone libraries. This sequential approach is not feasible with non-brominated analogs such as 2-hydrazinylbenzonitrile, which lack the cross-coupling handle .

Physicochemical Property-Driven Lead Optimization

The computed lipophilicity (XLogP3 = 2.1) and molecular weight (212.05 g/mol) place 2-bromo-6-hydrazinylbenzonitrile within favorable drug-like chemical space. Compared to the non-brominated 2-hydrazinylbenzonitrile (MW 133.15), the brominated analog offers enhanced lipophilicity that may improve cell membrane permeability, making it a more suitable starting point for lead optimization programs targeting intracellular enzymes or receptors [2].

Co-Crystal and Solid-Form Screening Studies

Based on the structurally characterized pyridine analog, 2-bromo-6-hydrazinylbenzonitrile is predicted to engage in robust halogen bonding (Br···Br) and hydrogen bonding (N–H···N, C≡N···H–N) in the solid state. Its additional cyano group offers a distinct H-bond acceptor topology compared to 2-bromo-6-hydrazinylpyridine, suggesting potential utility in pharmaceutical co-crystal screening programs aimed at improving the solubility or stability of drug candidates [3].

Quote Request

Request a Quote for 2-Bromo-6-hydrazinylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.